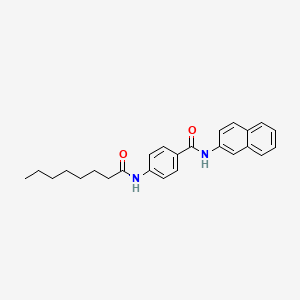![molecular formula C26H19BrFNO6 B15021688 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes bromine, fluorine, hydroxyl, and methoxy functional groups
Métodos De Preparación
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Fluorination: The fluorine atom is incorporated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The chromeno-pyrrole core is formed through cyclization reactions, often involving condensation of the intermediate compounds under acidic or basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through various organic reactions, such as Suzuki coupling or Heck reaction, to form the desired chromeno-pyrrole structure.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies and reaction pathways.
Biological Research: The compound’s biological activity can be studied to understand its interactions with various biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can lead to inhibition or activation of the target, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(2-FURYL)-7-METHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a similar chromeno-pyrrole core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a different substitution pattern on the chromeno-pyrrole core, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C26H19BrFNO6 |
|---|---|
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19BrFNO6/c1-33-16-6-3-13(4-7-16)12-29-22(14-9-18(27)24(31)20(10-14)34-2)21-23(30)17-11-15(28)5-8-19(17)35-25(21)26(29)32/h3-11,22,31H,12H2,1-2H3 |
Clave InChI |
LKNSLAALDWVHSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15021606.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021611.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15021613.png)
![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021615.png)

![N-(3-chloro-4-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021627.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021636.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021647.png)

![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)
![3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one](/img/structure/B15021673.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15021681.png)
